

Technical Guide: Synthesis and Purification of PEG5-bis-(ethyl phosphonate)

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Compound of Interest

Compound Name: PEG5-bis-(ethyl phosphonate)

Cat. No.: B609897

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Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of **PEG5-bis-(ethyl phosphonate)**, a homobifunctional PEG linker crucial for the development of advanced bioconjugates and PROTACs (Proteolysis Targeting Chimeras). The document outlines a robust synthetic protocol based on the Michaelis-Arbuzov reaction, followed by a detailed multi-step purification procedure to achieve high purity. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a detailed flowchart.

Introduction

PEG5-bis-(ethyl phosphonate) (CAS No: 1446282-28-5) is a versatile chemical tool used extensively in pharmaceutical and biotechnology research.^{[1][2]} Its pentaethylene glycol (PEG5) core imparts favorable solubility and pharmacokinetic properties to conjugated molecules, while the terminal ethyl phosphonate groups provide reactive handles for attachment to proteins, peptides, or small molecules.^{[1][3][4]} This linker is particularly valuable in the design of PROTACs, where it connects a target-binding ligand to an E3 ligase ligand, facilitating targeted protein degradation.^{[2][5]} Achieving high purity of this linker is critical for the synthesis of well-defined and effective therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for **PEG5-bis-(ethyl phosphonate)** is provided in the table below.

Property	Value	Reference
CAS Number	1446282-28-5	[1][2]
Molecular Formula	C ₂₀ H ₄₄ O ₁₁ P ₂	[1][2]
Molecular Weight	522.5 g/mol	[1][2]
Purity (Typical)	≥95% - 98%	[3]
Appearance	Colorless to pale yellow oil	Inferred

Synthesis Protocol

The synthesis of **PEG5-bis-(ethyl phosphonate)** can be efficiently achieved via a Michaelis-Arbuzov reaction. This reaction forms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide. In this case, the protocol involves the reaction of pentaethylene glycol di-tosylate with triethyl phosphite.

Materials and Reagents

- Pentaethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Triethyl phosphite
- Dichloromethane (DCM), anhydrous
- Toluene, anhydrous
- Diethyl ether

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Experimental Procedure

Step 1: Synthesis of Pentaethylene Glycol Di-tosylate

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous pyridine.
- Cool the solution to 0 °C in an ice bath.
- Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.
- Quench the reaction by slowly adding cold water.
- Extract the aqueous mixture with dichloromethane (3x volumes).
- Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude di-tosylate intermediate. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Michaelis-Arbuzov Reaction to form **PEG5-bis-(ethyl phosphonate)**

- In a flame-dried round-bottom flask equipped with a reflux condenser, add the pentaethylene glycol di-tosylate (1 equivalent) and an excess of triethyl phosphite (5-10 equivalents). The excess triethyl phosphite also serves as the reaction solvent.

- Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by TLC or ^1H NMR.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess triethyl phosphite and other volatile byproducts under high vacuum. The resulting crude product will be a viscous oil.

Purification Protocol

The purification of the crude **PEG5-bis-(ethyl phosphonate)** is critical to remove unreacted starting materials and side products. A multi-step chromatographic approach is recommended.

Column Chromatography

- Stationary Phase: Silica gel (230-400 mesh).
- Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Equilibrate the column with the starting mobile phase.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
- Elution: Elute the column with a gradient mobile phase. A typical gradient would start with 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., 0% to 10% methanol in ethyl acetate).
- Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **PEG5-bis-(ethyl phosphonate)**.

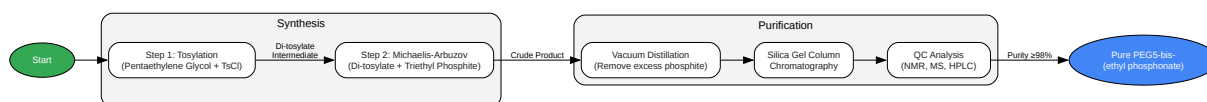
Quality Control

The purity and identity of the final product should be confirmed using analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{31}P): To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of **PEG5-bis-(ethyl phosphonate)**.



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